(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 16832-24-9
VCID: VC21034279
InChI: InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18)
SMILES: C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid

CAS No.: 16832-24-9

Cat. No.: VC21034279

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid - 16832-24-9

Specification

CAS No. 16832-24-9
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name 2-amino-3-(1-benzylimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18)
Standard InChI Key NMXSWQMJOZUQKY-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator